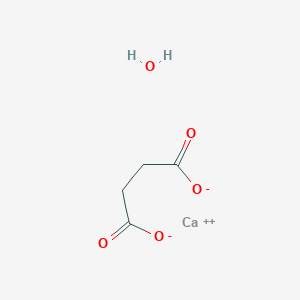

Calcium succinate monohydrate

Overview

Description

Hydrocortisone 21-hemisuccinate sodium is a synthetic glucocorticoid corticosteroid and a corticosteroid ester. It is commonly used for its anti-inflammatory and anti-allergic properties. This compound is a water-soluble form of hydrocortisone, making it suitable for intravenous administration .

Mechanism of Action

Target of Action

Calcium succinate monohydrate primarily targets the calcium ion channels in the body . Calcium plays a vital role in the anatomy, physiology, and biochemistry of organisms and of the cell, particularly in signal transduction pathways . It is essential for the functional integrity of the nervous, muscular, and skeletal systems .

Mode of Action

This compound, as a source of calcium, interacts with its targets by increasing the concentration of calcium ions in the body. This can lead to a variety of effects, such as stabilizing cell membranes, regulating the permeability of these membranes, and activating certain enzymes .

Biochemical Pathways

This compound affects the tricarboxylic acid (TCA) cycle . In the TCA cycle, succinate is converted into fumarate by the enzyme succinate dehydrogenase, with the reduction of ubiquinone to ubiquinol. This reaction is coupled to the reduction of flavin adenine dinucleotide (FAD) to FADH2. The FADH2 then donates electrons to the electron transport chain, which ultimately leads to the production of ATP .

Pharmacokinetics

The bioavailability of calcium from calcium salts depends on the solubility of the salt, which can be influenced by factors such as pH and the presence of other ions .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to the increase in calcium ion concentration. This can lead to effects such as the activation of calcium-dependent enzymes, regulation of muscle contraction and relaxation, nerve impulse transmission, and the maintenance of calcium levels in the blood .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of the compound, and thus its bioavailability . Additionally, factors such as temperature and humidity can potentially affect the stability of the compound .

Biochemical Analysis

Biochemical Properties

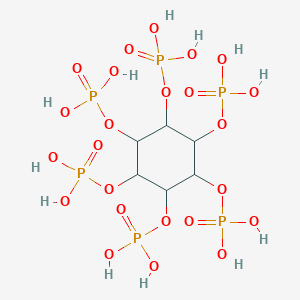

Calcium succinate monohydrate interacts with various biomolecules. One carboxylate group in the succinate ion is bonded to three different calcium ions, forming a four-membered chelate ring . This interaction is crucial for the stability and function of the compound.

Cellular Effects

Calcium plays a vital role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It is plausible that this compound, as a source of calcium, could influence these processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with calcium ions. The compound forms a four-membered chelate ring with one calcium ion and unidentate bridge bonds to two other calcium ions . This interaction could potentially influence enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

The stability of the compound is evident from its crystal structure .

Metabolic Pathways

This compound is likely involved in metabolic pathways related to calcium. Calcium plays a crucial role in various metabolic processes, including muscle contraction, nerve impulse transmission, and blood clotting .

Transport and Distribution

Calcium is known to be transported across cell membranes through various mechanisms, including active transport and facilitated diffusion .

Subcellular Localization

Calcium ions, which are part of the compound, are known to be present in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of hydrocortisone 21-hemisuccinate sodium involves the reaction of hydrocortisone succinate with a buffer solution at temperatures ranging from 0 to 80 degrees Celsius for 1 to 4 hours. The pH is controlled between 5 and 8. After the reaction, the solution is allowed to stand for 1 to 4 hours at temperatures below 40 degrees Celsius. An alkaline solution is then added until the pH reaches 7.5 to 11.0, followed by filtration to obtain the final product .

Industrial Production Methods: In industrial settings, the production of hydrocortisone 21-hemisuccinate sodium typically involves the use of hydrocortisone succinate and sodium hydroxide. The reaction is carried out in the presence of acetone as a solvent under high temperature and reflux conditions. After the reaction, acetone is removed, and the product is purified using phosphate buffer solution .

Chemical Reactions Analysis

Types of Reactions: Hydrocortisone 21-hemisuccinate sodium undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Hydrocortisone 21-hemisuccinate sodium has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in cell culture studies to investigate the effects of glucocorticoids on cellular processes.

Medicine: Used in the treatment of inflammatory and allergic conditions, as well as in hormone replacement therapy.

Industry: Utilized in the production of pharmaceuticals and other glucocorticoid-based products

Comparison with Similar Compounds

Hydrocortisone Acetate: A synthetic ester of hydrocortisone used for its anti-inflammatory properties.

Hydrocortisone Butyrate: Another synthetic ester with similar anti-inflammatory effects.

Uniqueness: Hydrocortisone 21-hemisuccinate sodium is unique due to its water solubility, which allows for intravenous administration. This property makes it particularly useful in acute medical situations where rapid onset of action is required .

Properties

IUPAC Name |

calcium;butanedioate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4.Ca.H2O/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;1H2/q;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRXCSKZKNYHEQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)[O-])C(=O)[O-].O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6CaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10166646 | |

| Record name | Calcium succinate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159389-75-0 | |

| Record name | Calcium succinate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159389750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium succinate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CALCIUM SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/158D828FC0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and structure of calcium succinate monohydrate?

A1: this compound has the molecular formula CaC4H4O4 · H2O. [, ] This indicates that one molecule of calcium succinate is associated with one molecule of water in the crystal structure. While the provided abstracts don't delve into the detailed structure, a separate study [] confirms the crystal structure of this compound.

Q2: Can you describe a method for producing succinic acid using this compound?

A2: Yes, a patent [] details a method for producing succinic acid utilizing this compound as an intermediate. The process starts with the fermentation of succinic acid, leading to the formation of calcium succinate trihydrate. This trihydrate is then crystallized and transitioned to this compound. Subsequently, succinic acid is separated from the this compound. This method offers an efficient way to produce succinic acid while allowing for the reuse of ammonium succinate solution.

Q3: Are there studies investigating the effects of gamma irradiation on this compound?

A3: While the provided abstract [] doesn't offer specific findings, it mentions an investigation using Electron Paramagnetic Resonance (EPR) to study gamma-irradiated single crystals of this compound. This suggests research interest in understanding how this compound responds to radiation and the potential structural changes that may occur.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B124677.png)

![5H-1,2,4-Triazino[5,6-b]indole, 5,8-dimethyl-3-(4-methyl-1-piperazinyl)-](/img/structure/B124688.png)

![Calix[4]-bis-1,2-benzo-crown-6](/img/structure/B124721.png)

![(S)-Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide](/img/structure/B124725.png)